molecular formula C15H9Cl2N3O4S B2411104 Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 1171554-95-2

Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2411104
CAS No.: 1171554-95-2
M. Wt: 398.21
InChI Key: GYFHAXZDNNDDMK-UHFFFAOYSA-N
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Description

Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound featuring a benzoate ester linked to a 1,3,4-oxadiazole ring, which is further substituted with a 2,5-dichlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 2,5-dichlorothiophene-3-carboxylic acid hydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole ring.

    Coupling with benzoic acid derivative: The oxadiazole intermediate is then coupled with methyl 4-aminobenzoate using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorines on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of the oxadiazole ring and the dichlorothiophene moiety might confer unique biological activities, making it a promising scaffold for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in materials science.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-thiadiazol-2-yl)carbamoyl)benzoate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,2,4-triazol-3-yl)carbamoyl)benzoate: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The oxadiazole ring is known for its stability and bioactivity, while the dichlorothiophene moiety can enhance the compound’s reactivity and binding affinity.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 4-[[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O4S/c1-23-14(22)8-4-2-7(3-5-8)12(21)18-15-20-19-13(24-15)9-6-10(16)25-11(9)17/h2-6H,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFHAXZDNNDDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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